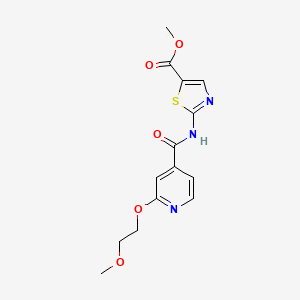

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate

Description

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a substituted isonicotinamide moiety and a methoxyethoxy side chain.

Properties

IUPAC Name |

methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c1-20-5-6-22-11-7-9(3-4-15-11)12(18)17-14-16-8-10(23-14)13(19)21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWBBPZTSLEOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=NC=C(S2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the isonicotinamide group and the methoxyethoxy substituent. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics to combat resistant strains .

Anti-inflammatory Effects

There is growing evidence that thiazole derivatives possess anti-inflammatory properties. The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has focused on its effects on cancer cell lines, with findings indicating that it may induce apoptosis (programmed cell death) in certain types of cancer cells. This property makes it a candidate for further development in cancer therapies, particularly in targeting specific cancer pathways .

Agricultural Applications

Pesticidal Activity

Thiazole derivatives have been explored for their pesticidal activities. This compound has shown promise as a bioactive agent against agricultural pests and pathogens. Field trials are underway to assess its efficacy in protecting crops from fungal infections and insect infestations, providing a potential eco-friendly alternative to conventional pesticides .

Plant Growth Regulation

Research indicates that certain thiazole compounds can act as plant growth regulators, enhancing growth and yield in various crops. The specific application of this compound could lead to improved agricultural productivity by promoting root development and overall plant health .

Materials Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials, including polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material characteristics such as thermal stability and mechanical strength. Ongoing research is focusing on incorporating this compound into composite materials for various industrial applications .

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer agents | Inhibits bacterial growth; reduces inflammation; induces apoptosis |

| Agriculture | Pesticides, plant growth regulators | Effective against pests; enhances crop yield |

| Materials Science | Synthesis of functional materials | Improves material properties; used in composites |

Case Studies

-

Antimicrobial Efficacy Study

A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development. -

Anti-inflammatory Mechanism Investigation

Another research project focused on the anti-inflammatory effects of the compound using human cell lines. The study revealed that treatment with the compound significantly lowered the levels of inflammatory markers, supporting its use in therapeutic applications for inflammatory diseases. -

Field Trials for Agricultural Use

Field trials conducted on crops treated with this compound showed a marked reduction in pest populations and improved plant health metrics compared to untreated controls. These results suggest its viability as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Carboxylate Family

Methyl 2-(Isonicotinamido)-4-phenylthiazole-5-carboxylate (12b)

- Structural Differences : The phenyl group at position 4 of the thiazole ring replaces the methoxyethoxy-substituted isonicotinamide group in the query compound.

- Synthesis : Prepared via General Procedure 1 (isonicotinic acid coupling) with 61% yield after flash chromatography .

- Analytical Data : HPLC purity >99%, HRMS (ESI+) m/z 399.1009 (calculated) vs. 399.1008 (observed) .

Methyl 2-(tert-butyl)thiazole-5-carboxylate (CAS 1369900-33-3)

- Structural Similarity Score : 0.89 .

- Key Feature : A bulky tert-butyl group replaces the isonicotinamide moiety.

- Implications : Increased steric hindrance may reduce interaction with biological targets but improve metabolic stability.

Methyl 4-methylthiazole-5-carboxylate (CAS 81569-44-0)

Functional Group Variations

Ethyl 2-(tert-butyl)thiazole-5-carboxylate (CAS 1012881-37-6)

- Structural Similarity Score : 0.87 .

- Key Variation : Ethyl ester (vs. methyl ester) slightly increases hydrophobicity and may influence pharmacokinetics.

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 45 in )

- Structural Feature : Incorporates a benzamide-thiazole hybrid with a nitroaryl group.

- Relevance : Demonstrates how thiazole derivatives are tailored for specific biological targets (e.g., anticancer or antiviral applications) .

Biological Activity

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₄H₁₅N₃O₅S

- Molecular Weight : 337.35 g/mol

- CAS Number : 2034431-25-7

The compound is primarily investigated for its role as an inhibitor of transglutaminases , enzymes implicated in various pathological conditions such as neurodegenerative diseases and cancer. Transglutaminases are known to cross-link proteins, affecting cellular functions and contributing to disease progression. By inhibiting these enzymes, this compound may alter disease pathways favorably.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole ring have been shown to possess cytotoxic effects against various cancer cell lines. In vitro assays using HepG-2 (hepatocellular carcinoma) cells revealed promising results for thiazole derivatives with IC₅₀ values indicating effective inhibition of cell proliferation:

| Compound | IC₅₀ (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | HepG-2 |

| Compound 10 | 1.98 ± 1.22 | HepG-2 |

These results suggest that modifications in the thiazole structure can enhance anticancer activity, potentially leading to the development of new therapeutic agents.

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. A study indicated that certain thiazole compounds could mitigate neurodegeneration by inhibiting specific pathways associated with oxidative stress and inflammation. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Case Studies

-

Study on Antitumor Activity :

- Researchers synthesized various thiazole derivatives and tested them against different cancer cell lines, including A549 (lung adenocarcinoma). The most active compounds demonstrated significant cytotoxicity with low IC₅₀ values, suggesting their potential as lead compounds in anticancer drug development.

-

Transglutaminase Inhibition :

- A patent described the synthesis of this compound as a novel inhibitor of transglutaminases. In vitro assays confirmed its effectiveness in reducing enzyme activity, which correlates with reduced cell adhesion and migration in cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis involves multi-step coupling reactions. First, prepare the isonicotinic acid derivative with methoxyethoxy substitution, then couple it to a thiazole-5-carboxylate scaffold using coupling agents like EDC·HCl/HOBT in dichloromethane (DCM) under inert conditions. Temperature control (0–25°C) and stoichiometric ratios are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer: Use - and -NMR to verify substituent positions and ester/amide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) resolves stereoelectronic effects of the methoxyethoxy group. Complementary FT-IR identifies carbonyl (C=O) and amide (N–H) stretches .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer: Prioritize assays targeting kinase inhibition (due to the isonicotinamide moiety) and antimicrobial activity (common for thiazoles). Use in vitro enzyme inhibition assays (e.g., EGFR kinase) and MIC tests against Gram-positive/negative bacteria. Include cytotoxicity profiling (e.g., MTT assay on HEK293 cells) to establish therapeutic indices .

Advanced Research Questions

Q. How can researchers optimize functional group transformations (e.g., ester hydrolysis) while preserving the thiazole core?

- Methodological Answer: Hydrolyze the methyl ester selectively using LiOH in THF/water (1:1) at 0°C to avoid degrading the methoxyethoxy group. Monitor pH to prevent amide bond cleavage. For amide modifications, employ peptide-coupling reagents (e.g., PyBOP) with tertiary amines (DIPEA) in DMF .

Q. What strategies resolve contradictory structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer: Cross-validate SAR using isosteric replacements (e.g., replacing methoxyethoxy with ethoxymethyl) and computational docking (AutoDock Vina). For example, shows pyrimidine-triazole-thiazole hybrids exhibit enhanced antifungal activity due to sulfur interactions—apply similar logic to troubleshoot discrepancies .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to study ligand-protein binding kinetics. Density Functional Theory (DFT) calculates electron distribution in the isonicotinamide group to predict nucleophilic attack sites. Compare with analogs in to identify conserved pharmacophores .

Q. What experimental approaches assess stereochemical effects of the methoxyethoxy substituent on bioactivity?

- Methodological Answer: Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test enantiopure samples in enzyme inhibition assays (e.g., IC differences ≥10-fold indicate stereospecificity). Circular dichroism (CD) spectroscopy correlates conformation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.